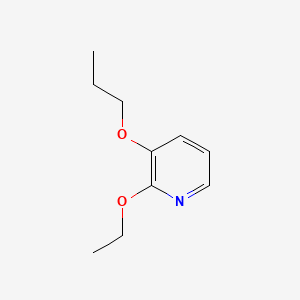

2-Ethoxy-3-propoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-3-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAQCUKZLHHQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716549 | |

| Record name | 2-Ethoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-35-0 | |

| Record name | 2-Ethoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3-propoxypyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Ethoxy-3-propoxypyridine, a disubstituted pyridine derivative of interest in medicinal chemistry and materials science. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step approach commencing from the readily accessible precursor, 3-hydroxypyridine. The proposed synthesis leverages the preparation of the key intermediate, 2-chloro-3-hydroxypyridine, followed by a sequential Williamson ether synthesis to introduce the desired ethoxy and propoxy moieties. This guide is intended to serve as a foundational resource, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of the target compound.

Introduction: The Rationale for this compound

Disubstituted pyridines are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement and nature of substituents on the pyridine ring critically influence the molecule's physicochemical properties, biological activity, and potential applications. This compound, with its distinct alkoxy substitution pattern, presents an intriguing target for synthesis. The presence of two different ether linkages offers opportunities for modulating properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide addresses the synthetic challenge by proposing a robust and logical pathway, thereby enabling further investigation into the potential of this novel compound.

Strategic Overview of the Synthetic Pathway

The proposed synthesis of this compound is a three-step process that begins with the chlorination of 3-hydroxypyridine to form the key intermediate, 2-chloro-3-hydroxypyridine. This is followed by a two-step sequential etherification. The rationale for this strategic approach is based on the differential reactivity of the hydroxyl and chloro functionalities, allowing for controlled, stepwise introduction of the propoxy and ethoxy groups.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

The initial step involves the regioselective chlorination of 3-hydroxypyridine at the C2 position. This transformation is crucial as it sets the stage for the subsequent etherification reactions. A common method for this chlorination is the reaction of 3-hydroxypyridine with a chlorinating agent in an acidic medium.

Protocol:

-

To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add a chlorinating agent like sodium hypochlorite (NaOCl) dropwise at a controlled temperature (e.g., 0-5 °C).[1][2]

-

The pH of the reaction mixture should be carefully maintained in the range of 11-13 during the addition of the chlorinating agent.[1]

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-hydroxypyridine.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.

Mechanistic Considerations:

The chlorination of 3-hydroxypyridine is an electrophilic aromatic substitution reaction. The pyridine ring is activated towards electrophilic attack by the hydroxyl group. The acidic conditions facilitate the generation of the active chlorinating species.

Step 2: Synthesis of 2-Chloro-3-propoxypyridine via Williamson Ether Synthesis

With 2-chloro-3-hydroxypyridine in hand, the next step is the introduction of the propoxy group at the C3 position. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[3][4][5][6][7]

Protocol:

-

In a round-bottom flask, dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to deprotonate the hydroxyl group and form the corresponding alkoxide.

-

To the resulting mixture, add 1-bromopropane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 2-chloro-3-propoxypyridine.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis without interfering with the nucleophile.

-

Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than a simple alcohol but still requires a potent base for complete conversion to the alkoxide.

-

Alkyl Halide: 1-bromopropane is a primary alkyl halide, which is ideal for the SN2 reaction, minimizing the potential for competing elimination reactions.[5]

Step 3: Synthesis of this compound

The final step is the introduction of the ethoxy group at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the C2 position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen.

Protocol:

-

Prepare sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

-

To a solution of 2-chloro-3-propoxypyridine (1.0 eq) in anhydrous ethanol, add the freshly prepared sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude target compound.

-

Purify the final product, this compound, by column chromatography to obtain a pure sample.

Mechanistic Pathway Visualization:

Caption: Mechanistic overview of the sequential etherification steps.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques. The expected data is summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Spectroscopic Data (Expected) |

| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | White to off-white solid | ¹H NMR, ¹³C NMR, MS confirming structure |

| 2-Chloro-3-propoxypyridine | C₈H₁₀ClNO | 171.62 | Colorless to pale yellow oil | ¹H NMR showing propyl group signals, MS |

| This compound | C₁₀H₁₅NO₂ | 181.23 | Colorless to pale yellow oil | ¹H NMR showing both ethyl and propyl signals, MS |

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. Each step of the synthesis yields a stable, isolable intermediate. The purity and identity of each intermediate can and should be rigorously confirmed by standard analytical methods (NMR, MS, IR) before proceeding to the next step. This modular approach ensures that any potential issues can be identified and addressed early in the synthetic sequence, thereby increasing the overall reliability and success rate of the synthesis.

Conclusion

This technical guide presents a detailed and logical synthetic pathway for the preparation of this compound. By leveraging the synthesis of the key intermediate 2-chloro-3-hydroxypyridine and employing a sequential Williamson ether synthesis and nucleophilic aromatic substitution, this guide provides researchers with a robust framework for accessing this novel disubstituted pyridine. The provided protocols, mechanistic insights, and emphasis on analytical validation are intended to empower scientists in their pursuit of new chemical entities for drug discovery and materials science.

References

- Process for the preparation of 2-chloro-3-hydroxy pyridine - European P

- EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google P

- IL128611A - Process for the preparation of 2-chloro-3-hydroxypyridine - Google P

- 2-Chloro-3-hydroxypyridine synthesis - ChemicalBook.

- Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing).

- 2-Chloro-3-hydroxypyridine 98 6636-78-8 - Sigma-Aldrich.

- The Williamson Ether Synthesis.

- Exploring 3-Hydroxypyridine: Properties, Applic

- Cs2CO3-Mediated Synthesis of 2-Alkoxy-3-cyanopyridines: Integrated Crystallographic, Photophysical, and DFT Analyses SUPPORTING - The Royal Society of Chemistry.

- Williamson Ether Synthesis - Chemistry Steps.

- Williamson ether synthesis - Wikipedia.

- Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed.

- The Williamson Ether Synthesis - Master Organic Chemistry.

- 9.5: Williamson ether synthesis - Chemistry LibreTexts.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. IL128611A - Process for the preparation of 2-chloro-3-hydroxypyridine - Google Patents [patents.google.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: The Structural Significance of 2-Ethoxy-3-propoxypyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethoxy-3-propoxypyridine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, the underlying principles governing chemical shifts and coupling constants, and a detailed, field-proven protocol for empirical data acquisition. Our approach synthesizes predictive methods with practical experimental considerations to offer a self-validating framework for the structural elucidation of this substituted pyridine derivative.

This compound is a disubstituted pyridine derivative featuring two distinct alkoxy groups. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. The electronic environment of the pyridine ring is significantly modulated by the electron-donating nature of the ethoxy and propoxy substituents, influencing its reactivity and potential as a ligand or building block.

NMR spectroscopy is the definitive technique for the unambiguous structural determination of organic molecules in solution.[1][2] By analyzing the ¹H and ¹³C NMR spectra, we can map the complete carbon-hydrogen framework, confirm the substitution pattern, and gain insights into the molecule's conformational dynamics. This guide serves as a practical reference for predicting, acquiring, and interpreting these critical spectral data.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering for the pyridine ring and lettered assignments for the alkoxy substituents.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show six distinct signals, three for the aromatic protons on the pyridine ring and three for the aliphatic protons of the alkoxy side chains. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.[3][4][5]

Aromatic Region (δ 6.5-8.5 ppm)

The pyridine ring protons are deshielded due to the ring current and the electron-withdrawing effect of the ring nitrogen. The two alkoxy groups, being electron-donating, will shield these protons relative to unsubstituted pyridine.[6][7]

-

H-6: This proton is adjacent to the ring nitrogen, making it the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³J, typical ~5 Hz) and H-4 (⁴J, typical ~2 Hz).

-

H-4: This proton is coupled to H-5 (³J, typical ~7-8 Hz) and H-6 (⁴J, typical ~2 Hz), also resulting in a doublet of doublets (dd).

-

H-5: This proton is coupled to both H-4 and H-6, appearing as a doublet of doublets (dd).

Aliphatic Region (δ 1.0-4.5 ppm)

The protons of the ethoxy and propoxy groups are shielded relative to the aromatic protons. Their chemical shifts are primarily determined by the proximity to the electron-withdrawing oxygen atoms.[8][9]

-

-OCH₂- (Ethoxy, Hα): These protons are on a carbon directly attached to an oxygen atom, causing a significant downfield shift. This signal is expected to be a quartet (q) due to coupling with the three adjacent methyl protons (Hβ).

-

-OCH₂- (Propoxy, Hγ): Similar to the ethoxy group, these protons are deshielded by the adjacent oxygen and will appear as a triplet (t) due to coupling with the two neighboring methylene protons (Hδ).

-

-CH₃ (Ethoxy, Hβ): These methyl protons will appear as a triplet (t) due to coupling with the two methylene protons (Hα).

-

-CH₂- (Propoxy, Hδ): These protons are further from the oxygen and will be more shielded. They are coupled to both the -OCH₂- protons (Hγ) and the -CH₃ protons (Hε), resulting in a complex multiplet, likely a sextet (sxt).

-

-CH₃ (Propoxy, Hε): This terminal methyl group is the most shielded in the molecule and will appear as a triplet (t) due to coupling with the adjacent methylene protons (Hδ).

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 - 8.2 | dd | ³J ≈ 5, ⁴J ≈ 2 | 1H |

| H-4 | 7.0 - 7.4 | dd | ³J ≈ 8, ⁴J ≈ 2 | 1H |

| H-5 | 6.8 - 7.2 | dd | ³J ≈ 8, ³J ≈ 5 | 1H |

| Hα (-OCH₂CH₃) | 4.1 - 4.4 | q | ³J ≈ 7 | 2H |

| Hγ (-OCH₂CH₂CH₃) | 4.0 - 4.3 | t | ³J ≈ 7 | 2H |

| Hδ (-OCH₂CH₂CH₃) | 1.8 - 2.1 | sxt | ³J ≈ 7 | 2H |

| Hβ (-OCH₂CH₃) | 1.3 - 1.6 | t | ³J ≈ 7 | 3H |

| Hε (-OCH₂CH₂CH₃) | 0.9 - 1.2 | t | ³J ≈ 7 | 3H |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show ten distinct signals, as all carbon atoms are in unique chemical environments. Chemical shifts are primarily influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[10][11][12]

Aromatic Region (δ 110-165 ppm)

The pyridine ring carbons exhibit a wide range of chemical shifts due to the influence of the nitrogen atom and the two different alkoxy substituents.[13][14]

-

C-2 & C-3: These carbons are directly attached to the electron-donating oxygen atoms, which results in a significant downfield shift. They are also part of the aromatic system. C-2, being adjacent to nitrogen and bonded to an oxygen, will be highly deshielded.

-

C-6: This carbon is adjacent to the electronegative nitrogen, causing a downfield shift compared to C-4 and C-5.

-

C-4 & C-5: These carbons are the most shielded of the ring carbons, appearing at the highest field within the aromatic region.

Aliphatic Region (δ 10-75 ppm)

The carbons of the alkoxy groups are found in the upfield region of the spectrum.[15]

-

Cα & Cγ (-OCH₂-): The carbons directly bonded to oxygen are the most deshielded of the aliphatic carbons, typically appearing in the δ 60-75 ppm range.

-

Cδ (-CH₂-): This central carbon of the propoxy group is more shielded than the carbon attached to the oxygen.

-

Cβ & Cε (-CH₃): The terminal methyl carbons are the most shielded carbons in the molecule, appearing at the highest field (lowest ppm).

Summary of Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) |

| C-2 | 160 - 165 |

| C-3 | 155 - 160 |

| C-6 | 145 - 150 |

| C-4 | 115 - 125 |

| C-5 | 110 - 120 |

| Cα (-OCH₂CH₃) | 65 - 70 |

| Cγ (-OCH₂CH₂CH₃) | 70 - 75 |

| Cδ (-OCH₂CH₂CH₃) | 20 - 25 |

| Cβ (-OCH₂CH₃) | 14 - 18 |

| Cε (-OCH₂CH₂CH₃) | 10 - 14 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, high-resolution NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.[16] This protocol is designed to be a self-validating system for generating reliable data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Sample Preparation

-

Analyte Preparation: Ensure the this compound sample is pure. For a standard 500 MHz spectrometer, weigh approximately 5-10 mg of the compound.[17]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a deuterated solvent to provide a lock signal for the spectrometer and to avoid a large interfering solvent proton signal.[18][19]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[20] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[17]

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution. A simple and effective method is to pass the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[19][21]

-

Finalization: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition Parameters

The choice of acquisition parameters is critical for balancing resolution, sensitivity, and experiment time.[22][23][24] The following are recommended starting parameters for a 500 MHz spectrometer.

| Parameter | ¹H Experiment | ¹³C Experiment | Causality and Rationale |

| Spectral Width (SW) | 16 ppm (~8000 Hz) | 240 ppm (~30200 Hz) | The spectral window must be wide enough to encompass all expected signals.[22][23] |

| Acquisition Time (AQ) | 2-4 s | 1-2 s | A longer AQ provides better digital resolution, but also more noise. A good compromise is to acquire for ~3x the average T₂ relaxation time.[24] |

| Relaxation Delay (D1) | 1-2 s | 2-5 s | Allows for longitudinal relaxation of the nuclei between pulses, crucial for accurate integration (especially in ¹³C). |

| Pulse Width (P1) | Calibrated 90° pulse | Calibrated 30-45° pulse | A 90° pulse provides maximum signal for ¹H. A smaller flip angle for ¹³C reduces saturation and allows for a shorter relaxation delay. |

| Number of Scans (NS) | 8-16 | 128-1024 | ¹H is highly sensitive and requires few scans. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve an adequate signal-to-noise ratio. |

| Receiver Gain (RG) | Auto-adjusted | Auto-adjusted | Must be set to maximize the signal without clipping the FID, which would make quantitative analysis impossible.[24] |

Conclusion

This guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in established principles of NMR spectroscopy, offer a clear target for experimental verification. The detailed experimental protocol emphasizes the importance of careful sample preparation and logical parameter selection to ensure the acquisition of high-fidelity data. By integrating theoretical prediction with rigorous experimental practice, researchers can confidently utilize NMR spectroscopy for the definitive structural elucidation and quality control of this and other complex organic molecules.

References

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. NMR Sample Preparation. Retrieved from [Link]

-

Kadas, I., Toth, G., & Simon, L. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 63(12), 4092–4096. Retrieved from [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Western University. NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Retrieved from [Link]

-

Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. Retrieved from [Link]

-

Sayeeda, Z., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Hidayat, A. R. P., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Jurnal Pendidikan Kimia, 14(2), 114-131. Retrieved from [Link]

-

Patiny, L., et al. NMRDB.org: Predict 1H proton NMR spectra. Retrieved from [Link]

-

OpenStax. (2023). Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Fu, H., et al. (2023). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved from [Link]

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sci-hub.st [sci-hub.st]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. organomation.com [organomation.com]

- 18. depts.washington.edu [depts.washington.edu]

- 19. publish.uwo.ca [publish.uwo.ca]

- 20. sites.bu.edu [sites.bu.edu]

- 21. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 22. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 23. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethoxy-3-propoxypyridine

Abstract

This technical guide provides a comprehensive framework for the structural and quantitative analysis of 2-Ethoxy-3-propoxypyridine using modern mass spectrometry techniques. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of method development, from the selection of an appropriate ionization source to the detailed interpretation of fragmentation spectra. We explore the predictable and rational fragmentation pathways of the target molecule under tandem mass spectrometry (MS/MS) conditions, supported by theoretical calculations and established chemical principles. Furthermore, this guide presents a detailed, field-proven protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, offering a robust starting point for method validation and implementation in a regulated or research environment.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₅NO₂) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Pyridine rings are common scaffolds in pharmaceuticals, and their substitution patterns critically influence their biological activity, solubility, and metabolic stability.[2] Therefore, the ability to unambiguously identify and quantify such molecules is paramount during drug discovery, development, and quality control.[3][4]

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of small molecules.[5][6] Its high sensitivity and specificity, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC), make it the gold standard for analyzing complex mixtures and identifying unknown compounds.[3][7] This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive characterization of this compound.

Foundational Strategy: Physicochemical Properties & Ionization

A successful mass spectrometry analysis begins with understanding the analyte's properties to select the optimal ionization technique.

Table 1: Physicochemical Properties of this compound

| Property | Value/Characteristic | Rationale for MS Method |

| Chemical Formula | C₁₀H₁₅NO₂ | Basis for accurate mass calculations. |

| Monoisotopic Mass | 181.1103 u | The theoretical exact mass used for High-Resolution Mass Spectrometry (HRMS).[8] |

| Key Structural Feature | Basic Pyridine Nitrogen | The lone pair of electrons on the nitrogen atom makes it a prime site for protonation.[1] |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile).[1] | Compatible with typical mobile phases used in reversed-phase liquid chromatography. |

Ionization Mode Selection: The Case for ESI

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, which typically prevents premature fragmentation and ensures the molecular ion is observed.[9][10]

Causality Behind the Choice:

-

Positive Mode ESI ([M+H]⁺): The pyridine nitrogen is basic and readily accepts a proton, especially in the acidic mobile phases (e.g., containing 0.1% formic acid) commonly used in LC-MS.[1][11] This makes positive mode ESI highly efficient for generating the protonated molecule, [C₁₀H₁₅NO₂ + H]⁺, which will appear at a mass-to-charge ratio (m/z) of 182.1181 . Tuning the instrument to detect the protonated molecule is a standard starting point for small molecule method development.[11]

-

Minimal Fragmentation: ESI preserves the intact molecule, which is crucial for the first stage of analysis (MS1), where we confirm the molecular weight. The structural information is then controllably generated in the second stage (MS/MS).[9]

High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation

Before elucidating the structure, it is critical to confirm the elemental formula. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure m/z with high accuracy (typically <5 ppm).[4]

Protocol for Elemental Composition Determination:

-

Infuse a dilute solution (e.g., 1 µg/mL) of this compound directly into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

Measure the m/z of the most abundant ion.

-

Compare the measured accurate mass to the theoretical mass of the [M+H]⁺ ion.

Example Data:

-

Theoretical [M+H]⁺ Mass: 182.1181 u

-

Observed Mass: 182.1179 u

-

Mass Error: -1.1 ppm

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the core technique for structural elucidation.[5][12] It involves isolating the ion of interest (the precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint.

Proposed Fragmentation Pathways

The protonated this compound molecule ([M+H]⁺ at m/z 182.1) has several chemically labile bonds, primarily the ether linkages. The fragmentation will be driven by the stability of the resulting neutral molecules and charged fragments.[13][14]

Key Fragmentation Mechanisms:

-

Neutral Loss of Alkene: The most common fragmentation pathway for protonated ethers involves the loss of a neutral alkene.

-

Loss of Propene (C₃H₆): Cleavage of the propoxy group results in the loss of a neutral propene molecule (42.047 u). This is often a dominant pathway.

-

Loss of Ethene (C₂H₄): Cleavage of the ethoxy group leads to the loss of a neutral ethene molecule (28.031 u).

-

-

Cleavage of C-O Bonds: Direct cleavage of the carbon-oxygen bonds can also occur, leading to the loss of the entire alkoxy group.

The diagram below visualizes the primary fragmentation pathways originating from the precursor ion.

Caption: Proposed MS/MS fragmentation of protonated this compound.

Table 2: Summary of Predicted Fragment Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 182.12 | 140.07 | Propene (C₃H₆) | Protonated 2-Ethoxy-3-hydroxypyridine |

| 182.12 | 154.09 | Ethene (C₂H₄) | Protonated 3-Propoxy-2-hydroxypyridine |

| 140.07 | 112.04 | Ethene (C₂H₄) | Protonated 2,3-dihydroxypyridine |

Experimental Protocol: LC-MS/MS Method

This section provides a robust, step-by-step protocol for the analysis of this compound. This method is designed as a starting point and should be optimized and validated for specific applications.

Workflow Overview

The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for the LC-MS/MS analysis of small molecules.

Detailed Method Parameters

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).[15]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[11]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[15]

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

-

MS1 Scan Range: m/z 70-300.

-

MS/MS Method:

-

Precursor Ion: m/z 182.1

-

Collision Energy (CE): Optimize by ramping from 10 to 40 eV. A starting point of 20 eV is recommended.

-

Product Ion Scan Range: m/z 50-200.

-

This generic approach provides a solid foundation for method development for a wide range of small molecules.[11][15]

Quantitative Analysis: Selected Reaction Monitoring (SRM)

For quantitative applications, such as pharmacokinetic studies or purity analysis, tandem mass spectrometry is operated in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM).[3]

In SRM, the mass spectrometer is set to monitor specific "transitions" (a precursor ion fragmenting to a specific product ion). This is a highly selective and sensitive technique.[3]

Table 3: Potential SRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| This compound | 182.1 | 140.1 | Quantifier (most intense, stable fragment) |

| This compound | 182.1 | 154.1 | Qualifier (for identity confirmation) |

The ratio of the quantifier to the qualifier signal should remain constant across all concentrations and samples, providing an additional layer of identity confirmation, which is a requirement in many regulatory guidelines.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of the molecule's chemistry and the principles of mass spectrometry. By leveraging positive mode ESI, the basic pyridine nitrogen allows for efficient generation of the protonated molecular ion. Subsequent fragmentation via collision-induced dissociation provides a predictable and informative spectrum, dominated by the neutral loss of propene and ethene from the alkoxy side chains. This guide provides the theoretical basis, a practical experimental protocol, and a pathway toward quantitative analysis, equipping researchers with the necessary tools for the confident and accurate characterization of this and related small molecules.

References

- National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.

- Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone.

- Pandey, P. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube.

- Dong, M. et al. Application of LCMS in small-molecule drug development. Pharma Focus Asia.

- Salehi, H. et al. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry.

- Li, Y. et al. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules.

- Li, F. & Aubin, Y. Advanced techniques and applications of LC-MS in small molecule drug discovery. RSC Advances.

- Kind, T. & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical chemistry.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns.

- University of Arizona. Mass Spectrometry: Fragmentation.

- Van de Steene, J. & Verpoort, F. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.

- Pipzine Chemicals. 2-Ethoxypyridine Manufacturer & Supplier in China.

- Goolsby, B. et al. Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry.

- Salehi, H. et al. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed.

- ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

- Labsolu. This compound.

- BLD Pharm. This compound.

- Nikolic, D. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.

- PubChem. 2-Ethoxypyridine-3-boronic acid.

- Broeckling, C. An overview of tandem mass spectrometry methods and approaches. Colorado State University via YouTube.

- Wikipedia. Electrospray ionization.

- BenchChem. Application Note: Mass Spectrometry Fragmentation Analysis of 1-Phenoxyheptane.

- Smith, R. M. Fragmentation and Interpretation of Spectra.

- Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- Chen, Y-H. et al. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules.

- Chemical Science. Themed collections. Royal Society of Chemistry.

- National Institute of Standards and Technology. Pyridine. NIST WebBook.

- Silva, L. F. et al. Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks. ResearchGate.

- Tsefrikas, V. M. et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

Sources

- 1. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. scispace.com [scispace.com]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. echemi.com [echemi.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dimethoxypyridine: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2,3-Dimethoxypyridine, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, offers a detailed synthesis protocol, and outlines methodologies for its thorough characterization. The content herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: The Significance of Alkoxypyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Among these, alkoxypyridines stand out for their utility as versatile building blocks. The introduction of alkoxy groups, such as the methoxy groups in 2,3-Dimethoxypyridine, significantly alters the electronic properties of the pyridine ring. This modification can influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This guide focuses specifically on the 2,3-disubstituted isomer, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. These properties dictate everything from appropriate storage and handling conditions to the design of synthetic routes and purification strategies.

Structural and Molecular Data

2,3-Dimethoxypyridine is characterized by a pyridine ring substituted with two methoxy groups at the C2 and C3 positions. This substitution pattern imparts specific electronic and steric features to the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Canonical SMILES | COC1=C(OC)N=CC=C1 | |

| InChI Key | ODHCMARSWCWAGB-UHFFFAOYSA-N | |

| CAS Number | 24328-30-5 |

Physical Properties

The physical state and solubility of 2,3-Dimethoxypyridine are critical for its practical handling and use in reaction mixtures.

| Property | Value | Source |

| Physical State | Liquid | |

| Boiling Point | 93-94 °C at 13 mmHg | |

| Density | 1.109 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.516 |

Synthesis and Reactivity

Synthetic Pathway Overview

The synthesis of 2,3-Dimethoxypyridine typically proceeds from a readily available starting material, 2,3-dihydroxypyridine. The core transformation involves a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction utilizes a base to deprotonate the hydroxyl groups, forming alkoxides that then act as nucleophiles to attack a methylating agent.

Caption: Synthetic workflow for 2,3-Dimethoxypyridine.

Detailed Synthesis Protocol

This protocol describes the methylation of 2,3-dihydroxypyridine. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation, driving the reaction to completion. Dimethyl sulfate is an effective and common methylating agent for this type of transformation.

Materials:

-

2,3-Dihydroxypyridine

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3-dihydroxypyridine.

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Methylation: Add dimethyl sulfate dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure 2,3-Dimethoxypyridine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy groups and the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons will confirm the 2,3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two methoxy carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Chromatographic Analysis

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product, particularly given its volatility. A single, sharp peak on the chromatogram is indicative of a pure sample.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis reaction and for determining the appropriate solvent system for column chromatography.

Caption: Workflow for purification and analytical validation.

Safety and Handling

2,3-Dimethoxypyridine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. The synthesis protocol involves hazardous reagents such as sodium hydride (flammable solid) and dimethyl sulfate (toxic and carcinogenic), which require specific and careful handling procedures.

Conclusion

2,3-Dimethoxypyridine serves as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science industries. Its synthesis from 2,3-dihydroxypyridine is straightforward, and its identity and purity can be reliably confirmed through standard analytical techniques. This guide provides the essential technical information required for the successful synthesis, purification, and characterization of this important chemical intermediate, empowering researchers to confidently incorporate it into their discovery and development workflows.

References

-

PubChem. (n.d.). 2,3-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

CAS number and molecular structure of 2-Ethoxy-3-propoxypyridine

An In-depth Technical Guide to 2-Ethoxy-3-propoxypyridine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1330750-35-0), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This guide details its core physicochemical properties, molecular structure, potential synthetic pathways, and predictive spectroscopic profile. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a building block or intermediate in the design and synthesis of novel molecules. The narrative emphasizes the practical application of this compound, grounded in its structural characteristics and known hazard profile.

Introduction to a Versatile Pyridine Building Block

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. This compound is a member of this class, characterized by a pyridine core functionalized with two distinct alkoxy groups at the 2- and 3-positions. While not a widely studied compound in its own right, its significance lies in its role as a specialized chemical intermediate. Commercial suppliers classify it as a "Bulk Drug Intermediate" and a "Protein Degrader Building Block," suggesting its utility in the synthesis of more complex, biologically active molecules, potentially including Proteolysis Targeting Chimeras (PROTACs) or other novel therapeutic agents.[1][2] The strategic placement of the ethoxy and propoxy groups offers steric and electronic modulation, which can be critical for optimizing a drug candidate's solubility, metabolic stability, and target-binding affinity.

Physicochemical and Identification Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. All experimental work should begin with the verification of these key identifiers.

| Property | Value | Source |

| CAS Number | 1330750-35-0 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCCOC1=CC=CN=C1OCC | [3] |

| InChI Key | PJAQCUKZLHHQBT-UHFFFAOYSA-N | [3] |

| Purity | Typically available at ≥98% | [2] |

| Known Hazard Codes | H302, H315, H319, H335 | [2][3] |

Molecular Structure and Visualization

The arrangement of the ethoxy and propoxy groups on the pyridine ring dictates the molecule's three-dimensional shape, polarity, and reactivity. The nitrogen atom and the two oxygen atoms act as hydrogen bond acceptors, while the overall structure maintains a degree of lipophilicity (XLogP3: 2.4).[1]

Caption: 2D structure of this compound.

Synthetic Considerations and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not detailed in readily available literature, its structure suggests a logical synthetic approach based on established pyridine chemistry. A common strategy for preparing di-alkoxy pyridines involves the sequential alkylation of a corresponding dihydroxypyridine precursor.

Hypothetical Synthetic Workflow

A plausible synthesis could start from 2,3-dihydroxypyridine. The differential acidity of the two hydroxyl groups could allow for selective alkylation, or protection-deprotection strategies may be employed. A generalized Williamson ether synthesis approach is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Design:

-

Choice of Base: A strong base like Sodium Hydride (NaH) would likely be used in the first step to deprotonate the more acidic hydroxyl group. A milder base like Potassium Carbonate (K₂CO₃) might suffice for the second alkylation.

-

Order of Alkylation: The order of adding the propoxy and ethoxy groups could be reversed and would need to be optimized to maximize yield and minimize side reactions.

-

Solvent: A polar aprotic solvent, such as DMF or THF, would be appropriate to dissolve the reagents and facilitate the Sₙ2 reaction.

The presence of the pyridine ring also opens avenues for further modification, such as electrophilic substitution, although the alkoxy groups are activating and will direct incoming electrophiles.

Predictive Spectroscopic Profile

For any scientist using this compound, verifying its identity and purity is paramount. While authenticated spectra are not publicly available, a predictive analysis based on fundamental principles of spectroscopy provides a powerful tool for characterization.

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Pyridine-H (3 protons) | δ 7.0 - 8.2 ppm | Protons on the electron-deficient pyridine ring are deshielded and appear downfield. The specific positions (4, 5, 6) will have distinct shifts and coupling patterns. |

| Propoxy-OCH₂ | δ 3.9 - 4.2 ppm (triplet) | Methylene group adjacent to an oxygen atom. | |

| Ethoxy-OCH₂ | δ 4.0 - 4.4 ppm (quartet) | Methylene group adjacent to an oxygen atom. | |

| Propoxy-CH₂ | δ 1.7 - 2.0 ppm (sextet) | Methylene group adjacent to another methylene group. | |

| Propoxy/Ethoxy-CH₃ | δ 0.9 - 1.5 ppm (triplets) | Terminal methyl groups in the alkyl chains. | |

| ¹³C NMR | Pyridine-C (5 carbons) | δ 110 - 165 ppm | Ring carbons show a wide range of shifts due to the influence of nitrogen and oxygen substituents. C2 and C3, bonded to oxygen, will be the most downfield. |

| Alkoxy-CH₂ | δ 60 - 75 ppm | Carbons directly bonded to oxygen atoms. | |

| Alkoxy-CH₃ | δ 10 - 20 ppm | Terminal methyl carbons. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 181.11 | The exact mass of the C₁₀H₁₅NO₂ molecule.[1] |

| IR Spec | C-O Stretch (Ether) | 1250 - 1000 cm⁻¹ | Strong, characteristic absorbance for the aryl-alkyl ether linkages. |

| C=N/C=C Stretch | 1600 - 1450 cm⁻¹ | Aromatic ring stretching vibrations. | |

| C-H Stretch (sp³) | 3000 - 2850 cm⁻¹ | Aliphatic C-H bonds in the ethoxy and propoxy groups. |

Self-Validating Protocol for Spectroscopic Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquisition: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data.

-

Verification: Compare the obtained spectra to the predictive data in the table. The molecular ion peak in the mass spectrum should confirm the molecular weight. The integration of the ¹H NMR signals should correspond to the number of protons in each environment (e.g., a 2:2:2:3:3 ratio for the alkoxy chain protons). The presence of key IR stretches further validates the functional groups. Significant deviation may indicate impurities or structural misidentification.

Applications in Drug Development and Research

The primary value of this compound is as a synthetic intermediate. Its classification as a "Protein Degrader Building Block" is particularly noteworthy.[2] This suggests its use in constructing molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

The general class of 2-alkoxypyridine derivatives has been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The ethoxy and propoxy substituents on this specific scaffold can serve several purposes in a larger drug molecule:

-

Modulating Lipophilicity: Fine-tuning the balance between water and lipid solubility, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Steric Control: The bulk of the groups can influence the binding conformation of the molecule with its biological target, potentially enhancing selectivity.

-

Metabolic Blocking: Alkoxy groups can block sites on the aromatic ring that would otherwise be susceptible to metabolic oxidation, thereby increasing the drug's half-life.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates several hazards.

-

GHS Pictogram: GHS07 (Harmful/Irritant).[3]

-

Hazard Statements:

-

Precautionary Statements:

Protocol for Safe Handling: All manipulations of this compound should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. In case of accidental contact, wash affected skin thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water.

Conclusion

This compound is a specialized chemical reagent whose value is realized in its application as a building block for more complex molecular architectures. Its well-defined physicochemical properties, combined with a predictable spectroscopic signature, allow for reliable use in multi-step syntheses. For professionals in drug discovery and development, this compound represents a useful tool for introducing a di-alkoxy substituted pyridine moiety, enabling the systematic exploration of structure-activity relationships in the pursuit of novel therapeutics.

References

Sources

The Theoretical Backbone of Innovation: An In-depth Technical Guide to the Properties of Substituted Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which can be meticulously modulated through substitution. This guide provides a deep dive into the theoretical properties of substituted pyridine derivatives, offering a framework for understanding their behavior and rationally designing novel therapeutics.

Part 1: The Electronic Influence of Substituents on the Pyridine Ring

The strategic placement of substituents on the pyridine ring is a powerful tool for fine-tuning a molecule's physicochemical properties, such as basicity and reactivity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] The electronic effects of substituents can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.[1]

Inductive Effect (I): This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density into the ring.

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring.[1] It is most pronounced when the substituent is at the ortho or para position to the nitrogen atom.

The interplay of these effects governs the electron density at different positions of the ring, profoundly impacting the molecule's properties.

Quantifying Electronic Effects

Several parameters can be used to quantitatively describe the electronic influence of a substituent on the pyridine ring.

Hammett Constants (σ): The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position, relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[1]

| Substituent | σp | σm | Electronic Effect |

| -NO₂ | 0.78 | 0.71 | Strong Electron-Withdrawing |

| -CN | 0.66 | 0.56 | Strong Electron-Withdrawing |

| -Cl | 0.23 | 0.37 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.17 | -0.07 | Electron-Donating |

| -OCH₃ | -0.27 | 0.12 | Electron-Donating (Resonance) / Withdrawing (Inductive) |

| -NH₂ | -0.66 | -0.16 | Strong Electron-Donating |

pKa Values: The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the electron density, leading to lower basicity (lower pKa).[3] Modulating the pKa of a pyridine-containing drug can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

NMR Chemical Shifts: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the pyridine ring.[1] Electron-donating groups cause an upfield shift (lower ppm) of the signals of the ortho and para protons and carbons, while electron-withdrawing groups lead to a downfield shift (higher ppm).[1]

Aromaticity and Tautomerism

The aromaticity of the pyridine ring is a key contributor to its stability. Substituents can influence this aromaticity. Theoretical studies using methods like Nucleus-Independent Chemical Shift (NICS) can quantify these changes.[4][5]

Furthermore, certain substituted pyridines, particularly those with hydroxyl, amino, or thiol groups at the 2- or 4-positions, can exist in tautomeric forms.[6][7] For example, 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer.[6][7] The position of this equilibrium is influenced by the substituent, solvent, and temperature.[7][8] Understanding tautomerism is critical as different tautomers can exhibit distinct biological activities and physicochemical properties.

Part 2: Reactivity of Substituted Pyridines

The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen, governs its reactivity.[9][10]

Electrophilic Aromatic Substitution

Pyridine is less reactive towards electrophilic aromatic substitution than benzene because the nitrogen atom deactivates the ring.[9] Substitution, when it occurs, is directed to the 3-position. The reactivity can be modulated by substituents; electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups further deactivate it.

Nucleophilic Aromatic Substitution

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[9][11] This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes pyridine a nucleophile and a base.[3][9] It readily reacts with electrophiles such as alkyl halides to form N-alkylpyridinium salts and with acids to form pyridinium salts.[9]

Part 3: Theoretical Properties in the Context of Drug Development

The theoretical understanding of substituted pyridine derivatives is paramount in modern drug discovery.[2][12][13] By leveraging computational chemistry and quantitative structure-activity relationship (QSAR) studies, researchers can predict and optimize the properties of pyridine-based drug candidates.

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties of pyridine derivatives.[14][15] These methods can accurately calculate molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic data.[14][16] Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra.[14]

Caption: A typical workflow for the computational analysis of a substituted pyridine derivative.

-

Input Structure: Build the 3D structure of the substituted pyridine derivative using a molecular modeling software.

-

Computational Method Selection: Choose a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31G(d) basis set.[14]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, calculate desired properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, dipole moment, and NMR chemical shifts. For UV-Vis spectra, perform a TD-DFT calculation.[14]

-

Data Analysis: Analyze the calculated data to understand the electronic structure and predict the reactivity and spectroscopic properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17][18] For pyridine derivatives, QSAR models can be developed to predict properties like anti-cancer, anti-diabetic, or antimicrobial activity based on various molecular descriptors.[17][19][20][21]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Tautomer - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 17. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]

- 18. chemrevlett.com [chemrevlett.com]

- 19. eurjchem.com [eurjchem.com]

- 20. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Chapter 1: The Alkoxypyridine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Alkoxypyridines

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its utility stems from its aromatic nature, polarity, and ability to engage in various biological interactions. The introduction of an alkoxy substituent onto this privileged scaffold significantly modulates its physicochemical properties, enhancing lipophilicity, influencing metabolic stability, and providing specific vectors for hydrogen bonding. This guide offers a comprehensive exploration of the diverse biological activities exhibited by alkoxypyridine derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, examining the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate these activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the alkoxypyridine scaffold.

The pyridine nucleus is the second most common heterocyclic ring system found in pharmaceuticals, a testament to its versatility.[1] The nitrogen atom introduces a dipole moment, allows for hydrogen bonding, and can be protonated at physiological pH, which can be crucial for solubility and receptor interaction.

When an alkoxy (-OR) group is appended to the pyridine ring, it imparts several key characteristics:

-

Modulation of Lipophilicity: The alkyl portion of the alkoxy group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets. The length and branching of the alkyl chain are critical parameters for tuning this property.[3]

-

Electronic Effects: The oxygen atom of the alkoxy group can donate electron density into the pyridine ring through resonance, influencing the reactivity and electronic distribution of the scaffold.

-

Metabolic Handles: Alkoxy groups can serve as sites for metabolic transformation (e.g., O-dealkylation), providing a route for drug clearance. Judicious placement can also shield other parts of the molecule from metabolism, thereby improving pharmacokinetic profiles.

-

Conformational Control: The steric bulk of the alkoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape for optimal target engagement.

These features make alkoxypyridines a highly "tunable" scaffold, allowing chemists to systematically modify their structure to optimize potency, selectivity, and drug-like properties.

Chapter 2: Anticancer Activity of Alkoxypyridines

The fight against cancer has seen the development of numerous small-molecule inhibitors, and alkoxypyridine derivatives have emerged as a promising class of compounds.[4] They exert their effects through multiple mechanisms, most notably through the inhibition of critical cell signaling pathways and the induction of programmed cell death.

Mechanism I: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases, which regulate cellular growth, proliferation, and survival. Alkoxypyridines have been successfully developed as inhibitors of several key oncogenic kinases.[4]

-

Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are found in a subset of non-small cell lung cancers (NSCLC).[5] ALK inhibitors function by binding to the ATP pocket of the ALK protein, preventing its phosphorylation activity and shutting down downstream signaling.[5] Certain bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines have been investigated as ALK inhibitors.[6]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. A series of novel pyridine-ureas, featuring alkoxy substituents, demonstrated inhibitory activity against VEGFR-2.[7]

Caption: General mechanism of kinase inhibition by alkoxypyridine derivatives.

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

Beyond targeted kinase inhibition, certain alkoxypyridines can induce cancer cell death through broader mechanisms like cell cycle arrest and apoptosis. For instance, specific pyridine derivatives have been shown to inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase arrest.[8][9] This cell cycle blockade is often mediated by the p53-p21 pathway. Furthermore, these compounds can trigger apoptosis, or programmed cell death, through the upregulation of pro-apoptotic proteins like JNK.[8][9]

Caption: Apoptosis and cell cycle arrest pathways induced by alkoxypyridines.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of alkoxypyridines is highly dependent on their substitution patterns. A study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that the nature and position of substituents on the 4-aryl ring significantly impacted cytotoxic activity.[10] Generally, electron-withdrawing groups (like nitro) and halogens (like bromo) on the aryl ring enhanced potency.[10] A broader analysis of pyridine derivatives has shown that the presence and positions of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antiproliferative activity, while bulky groups or halogens may sometimes decrease it.[1][11]

| Compound Class | Key Structural Features for High Activity | Target Cell Lines | IC50 Range (µM) | Reference |

| 2-methoxypyridine-3-carbonitriles | 4-aryl ring with electron-withdrawing groups (e.g., 3-nitro, 4-nitro, 3-bromo-4-methoxy) | MCF-7, HCT-116 | 1.12 - 4.87 | [10] |

| 6-(dimethoxyphenyl)-4-(methylenedioxyphenyl)pyridin-2-one and -pyridine | Pyridin-2-one scaffold showed higher activity than the corresponding pyridine. | HepG2, MCF-7 | 4.5 - 15.6 | [9] |

| Pyridine-Ureas | Phenyl or substituted phenyl groups on the urea moiety (e.g., 4-chlorophenyl, 3,4-dichlorophenyl) | VEGFR-2 | 3.93 - 5.0 | [7] |

Experimental Workflow: Screening for Anticancer Activity

A typical workflow for evaluating the anticancer potential of novel alkoxypyridines involves a multi-step process from initial synthesis to detailed mechanistic studies.

Caption: A standard workflow for anticancer drug screening.

Protocol: Cell Viability Assessment using MTT Assay

-

Cell Culture: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test alkoxypyridine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Causality: This protocol is a foundational step in anticancer screening. The MTT assay is chosen for its high throughput and reliability in measuring metabolic activity, which is a surrogate for cell viability and proliferation.[9] A low IC50 value from this assay justifies moving forward to more complex and specific mechanistic studies.

Chapter 3: Antimicrobial Properties of Alkoxypyridines